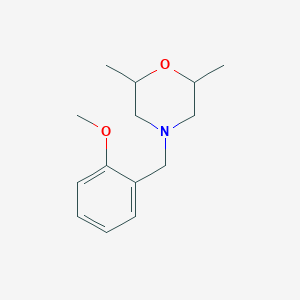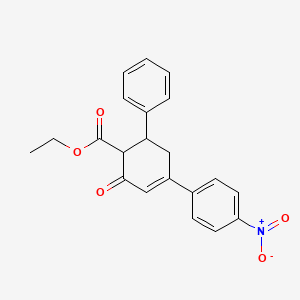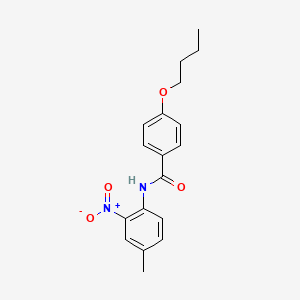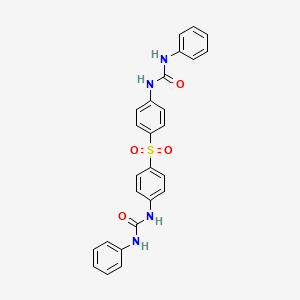
4-(2-methoxybenzyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMXB-A, and it has been found to exhibit unique properties that make it useful in different areas of research. In
Mecanismo De Acción
The mechanism of action of DMXB-A is not fully understood, but it is believed to act as an agonist for the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, and its dysfunction has been implicated in several neurological disorders. DMXB-A's agonistic action on this receptor is thought to improve its function, leading to the observed improvements in cognitive function and memory.
Biochemical and Physiological Effects
DMXB-A has been found to have several biochemical and physiological effects, including the activation of the alpha7 nAChR, which leads to increased calcium influx and the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This activation has been shown to improve cognitive function and memory. DMXB-A has also been found to reduce inflammation in the brain, which is a significant contributor to the development of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using DMXB-A in lab experiments is its specificity for the alpha7 nAChR, which allows researchers to study the effects of activating this receptor without affecting other receptors. Additionally, DMXB-A has been shown to have a good safety profile, making it suitable for use in animal models. However, one of the limitations of using DMXB-A is its short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
There are several future directions for research on DMXB-A. One of the most promising areas of research is the development of DMXB-A-based therapies for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to understand the mechanism of action of DMXB-A fully. This research could lead to the development of more potent and selective agonists for the alpha7 nAChR. Finally, more studies are needed to explore the safety and efficacy of DMXB-A in humans.
Conclusion
In conclusion, 4-(2-methoxybenzyl)-2,6-dimethylmorpholine, or DMXB-A, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMXB-A has been shown to improve cognitive function and memory, reduce inflammation in the brain, and have a good safety profile. Future research on DMXB-A could lead to the development of new therapies for neurological disorders and a better understanding of the mechanism of action of this compound.
Métodos De Síntesis
The synthesis of 4-(2-methoxybenzyl)-2,6-dimethylmorpholine involves several steps, including the reaction of 2,6-dimethylmorpholine with 2-methoxybenzyl chloride in the presence of a base such as sodium methoxide. The product is then purified using column chromatography to obtain pure DMXB-A. This synthesis method has been optimized to ensure high yields of the compound, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
DMXB-A has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. DMXB-A has been shown to improve cognitive function and memory in animal models of these diseases. It has also been found to reduce inflammation in the brain, which is a significant contributor to the development of these disorders.
Propiedades
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-8-15(9-12(2)17-11)10-13-6-4-5-7-14(13)16-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKGZAWJOBJDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyphenyl)methyl]-2,6-dimethylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)
![[1-(4-biphenylylmethyl)-3-piperidinyl]methanol](/img/structure/B4967199.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)

![N-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4967221.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)
![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)

![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)

![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)